molecular formula C10H16N4 B13331399 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile

Katalognummer: B13331399
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: WWQRILJXJSXQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with 2,2-dimethylbutanenitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-methyl-1H-pyrazole
  • 2,2-Dimethylbutanenitrile
  • 4-Methyl-1H-pyrazole

Uniqueness

4-(3-Amino-4-methyl-1H-pyrazol-1-YL)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dimethylbutanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C10H16N4

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C10H16N4/c1-8-6-14(13-9(8)12)5-4-10(2,3)7-11/h6H,4-5H2,1-3H3,(H2,12,13)

InChI-Schlüssel

WWQRILJXJSXQJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)CCC(C)(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.